7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BuT-Q, is a synthetic compound that has shown potential in various scientific research applications.
Scientific Research Applications
Facile Synthesis Techniques
Researchers have developed methods for synthesizing fused quinolines via intramolecular Friedel–Crafts acylation, offering milder conditions and easier product isolation. This research underscores the importance of developing efficient synthesis protocols for quinoline derivatives, which could be applicable to synthesizing the compound (Yang Li et al., 2008).
Green Chemistry Approaches
The eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 highlights the shift towards environmentally friendly synthetic methods. This approach demonstrates the potential for sustainable synthesis of complex molecules, including the compound of interest (Diksha Bhardwaj et al., 2019).
Antioxidant and Anti-inflammatory Activities
Quinoline derivatives have been shown to possess biological activities, including anti-inflammatory and analgesic properties. Some derivatives also exhibit antioxidant properties, suggesting potential therapeutic applications for related compounds (Abdel-Rhman B. A. El-Gazzar et al., 2009).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for quinoline derivatives, such as the one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions. These methods highlight the continuous search for more efficient and less toxic synthetic routes (D. Azarifar & D. Sheikh, 2012).
Anticancer Activity
The synthesis and investigation of quinoline derivatives for anticancer activity represent another significant area of research. For example, novel analogues of podophyllotoxins were developed through a catalyst-free synthesis, indicating the potential for these compounds to serve as leads for anticancer drug development (Tuanjie Li et al., 2015).
Properties
IUPAC Name |
7-butylsulfanyl-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-5-20-14-9(2)10-6-12-13(19-8-18-12)7-11(10)16-15(14)17/h6-7H,3-5,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIFUNCIUQZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C2=CC3=C(C=C2NC1=O)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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